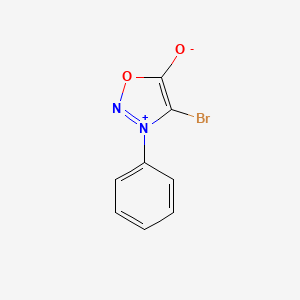

4-Bromo-3-phenylsydnone

Vue d'ensemble

Description

4-Bromo-3-phenylsydnone is a mesoionic compound belonging to the sydnone class of heterocycles. Mesoionic compounds are characterized by their inability to be represented satisfactorily by any one covalent or polar structure, possessing a sextet of electrons associated with the five atoms comprising the ring . Sydnones, including this compound, are known for their unique electronic structures and reactivity, making them valuable in various chemical applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4-Bromo-3-phenylsydnone can be synthesized through a mechanochemical approach, which involves the use of ball-milling techniques. This method is efficient, time-saving, and reduces the use of organic solvents . The synthesis typically starts with the lithiation of 3-phenylsydnone, followed by bromination to introduce the bromo substituent at the 4-position .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the mechanochemical approach offers a scalable and environmentally friendly route that could be adapted for larger-scale production .

Analyse Des Réactions Chimiques

Types of Reactions: 4-Bromo-3-phenylsydnone undergoes various chemical reactions, including:

Substitution Reactions: The bromo group can be substituted with other functional groups through reactions such as Suzuki–Miyaura coupling.

Cycloaddition Reactions: Sydnones are known for their ability to undergo 1,3-dipolar cycloaddition reactions with alkynes and alkenes, forming pyrazoles, pyrroles, and furans.

Common Reagents and Conditions:

Suzuki–Miyaura Coupling: This reaction typically involves the use of palladium catalysts and boron reagents under mild conditions.

Cycloaddition Reactions: These reactions often require thermal conditions or the use of copper catalysts to facilitate the cycloaddition process.

Major Products Formed:

Applications De Recherche Scientifique

Chemical Properties and Structure

4-Bromo-3-phenylsydnone, with the molecular formula and CAS number 28272-18-6, is characterized by a sydnone structure that includes a bromine atom at the 4-position and a phenyl group at the 3-position. The compound is known for its ability to participate in various chemical reactions, making it a versatile building block in organic synthesis.

Synthesis and Derivative Production

One of the primary applications of this compound is as a precursor for synthesizing diverse 4-arylethynyl sydnones. This is achieved through palladium-catalyzed coupling reactions with various aryl acetylenes, which allow for the formation of new sydnone derivatives with potential biological activities .

Mechanochemical Approaches

Recent advancements have highlighted mechanochemical methods for synthesizing sydnone derivatives, which offer advantages such as reduced solvent use and increased efficiency. For instance, a study demonstrated the successful mechanochemical synthesis of N-aryl and N-alkyl sydnones, which can serve as ligands for metal complexes or as organic synthons for further derivatization . The mechanochemical approach also allows for halogenation of sydnones, facilitating their use in cross-coupling reactions .

Pharmaceutical Applications

This compound has been investigated for its potential pharmaceutical applications. Compounds derived from sydnones have shown various biological activities, including:

- Vasodilatory Effects : Derivatives such as molsidomine have been used as antianginal agents due to their ability to release nitric oxide, leading to vasodilation .

- Psychotropic Effects : Other derivatives like mesocarb have been developed as psychotropic stimulating agents .

These compounds are part of a broader class known as iminosydnones, which have been explored for their selective dopamine reuptake inhibition and antimicrobial properties .

Case Study 1: Synthesis of Iminosydnones

A study focused on developing an efficient mechanochemical method for synthesizing iminosydnones from this compound. The results indicated that this approach could yield compounds with promising pharmacological properties while minimizing environmental impact through reduced solvent usage .

| Compound | Synthesis Method | Yield (%) | Biological Activity |

|---|---|---|---|

| Iminosydone Derivative | Mechanochemical Synthesis | 74% | Antimicrobial |

| Molsidomine | Hydrolysis of Iminosydone | - | Antianginal |

| Mesocarb | Direct Synthesis | - | Psychostimulant |

Case Study 2: Cross-Coupling Reactions

Another study explored the use of this compound in Suzuki–Miyaura cross-coupling reactions. Although initial yields were low, optimization of reaction conditions showed promise for improving yields and expanding the library of available sydnone derivatives .

Mécanisme D'action

The mechanism of action of 4-Bromo-3-phenylsydnone involves its ability to participate in 1,3-dipolar cycloaddition reactions. The mesoionic nature of the compound allows it to act as a dipole, reacting with dipolarophiles such as alkynes and alkenes to form new heterocyclic structures . This reactivity is facilitated by the electronic distribution within the sydnone ring, which stabilizes the transition state during the reaction .

Comparaison Avec Des Composés Similaires

3-Phenylsydnone: Lacks the bromo substituent, resulting in different reactivity and applications.

4-Iodo-3-phenylsydnone: Similar to 4-Bromo-3-phenylsydnone but with an iodine substituent, which can influence the compound’s reactivity and the types of reactions it undergoes.

Uniqueness: this compound is unique due to the presence of the bromo substituent, which enhances its reactivity in substitution and cycloaddition reactions. This makes it a versatile intermediate for the synthesis of various functionalized heterocycles .

Activité Biologique

4-Bromo-3-phenylsydnone is a heterocyclic compound belonging to the sydnone family, known for its diverse biological activities. This article presents a detailed examination of its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The chemical formula for this compound is CHBrNO. Its structure features a bromine atom at the 4-position and a phenyl group at the 3-position of the sydnone ring. This configuration contributes to its unique reactivity and biological properties.

Target Interactions

This compound exhibits its biological effects primarily through 1,3-dipolar cycloaddition , a reaction that allows it to interact with various biomolecules. This reaction facilitates the formation of five-membered rings, which are crucial in many biochemical pathways.

Biochemical Pathways

The compound's ability to undergo cycloaddition suggests potential interactions with enzymes and proteins involved in metabolic pathways. It has been shown to modulate cellular processes by influencing kinase activity and transcription factors, leading to alterations in gene expression and cellular metabolism .

Antimicrobial Properties

Research has indicated that sydnones possess antimicrobial properties. Studies have demonstrated that this compound can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent .

Cytotoxic Effects

The compound exhibits dose-dependent cytotoxic effects in various cell lines. At lower concentrations, it can modulate cellular functions without significant toxicity, whereas higher doses may induce oxidative stress and apoptosis. This duality highlights the importance of dosage in therapeutic applications .

Enzyme Interaction

This compound has been identified as an inhibitor of certain proteases. By binding to active sites on these enzymes, it prevents substrate cleavage, thus altering metabolic pathways within cells .

Table 1: Summary of Biological Activities

Case Study: Cytotoxicity Assessment

In a study assessing the cytotoxicity of this compound on human cancer cell lines, researchers observed significant apoptosis at concentrations above 50 µM. The study utilized flow cytometry to quantify apoptotic cells, demonstrating that the compound's effects were both time and concentration-dependent .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable bioavailability due to its ability to undergo metabolic transformations. The compound is metabolized through oxidative pathways, leading to various metabolites that may also exhibit biological activity .

Applications in Research and Industry

This compound serves as a versatile building block in organic synthesis, particularly for developing new prodrugs and heterocyclic compounds. Its unique reactivity makes it valuable in catalysis and material science applications .

Propriétés

IUPAC Name |

4-bromo-3-phenyloxadiazol-3-ium-5-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O2/c9-7-8(12)13-10-11(7)6-4-2-1-3-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIZKTBQGLPVCRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[N+]2=NOC(=C2Br)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20157222 | |

| Record name | 4-Bromo-3-phenylsydnone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20157222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13183-09-0 | |

| Record name | 4-Bromo-3-phenylsydnone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013183090 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Bromo-3-phenylsydnone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20157222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main applications of 4-Bromo-3-phenylsydnone in chemical synthesis?

A1: this compound serves as a versatile building block in organic synthesis. Its primary application lies in its ability to undergo palladium-catalyzed alkynylation reactions with various aryl acetylenes. This reaction produces 4-arylethynyl sydnones in good yields [, ]. This methodology offers a valuable route to access a diverse range of substituted sydnone derivatives, which are important heterocyclic compounds with potential applications in medicinal chemistry and materials science.

Q2: Can you explain the role of this compound in the synthesis of palladium complexes and their catalytic activity?

A2: this compound can be used to generate anionic N-heterocyclic carbenes (NHCs) upon treatment with cyanomethyllithium []. These NHCs can then react with palladium precursors like tetrakis(triphenylphosphine)palladium to form palladium complexes. These palladium complexes, bearing the sydnone-derived NHC ligand, have demonstrated catalytic activity in Suzuki-Miyaura cross-coupling reactions []. This finding highlights the potential of this compound as a precursor for developing new catalysts for important organic transformations.

Q3: What are the advantages of using palladium complexes derived from this compound in Suzuki-Miyaura reactions?

A3: While the provided research doesn't explicitly outline the advantages, it showcases the successful application of these complexes in Suzuki-Miyaura reactions with various substrates, including challenging substrates like 2,5-dibromo-3,4-dinitrothiophene and 1-chloro-2,4-dinitrobenzene []. This suggests that these complexes could potentially offer benefits like improved reactivity, broader substrate scope, or enhanced selectivity compared to other palladium catalysts. Further research is needed to fully evaluate and compare their performance with existing catalysts.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.